4-[(3-nitrophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid
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Overview
Description
4-[(3-nitrophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid is a complex organic compound with a molecular formula of C21H16N2O4 This compound is known for its unique structure, which includes a nitrophenyl group attached to a tetrahydroacridine core
Preparation Methods
The synthesis of 4-[(3-nitrophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tetrahydroacridine core, followed by the introduction of the nitrophenyl group through a series of condensation and substitution reactions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
4-[(3-nitrophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives with potential biological activities.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl group can be replaced with other functional groups under specific conditions. Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(3-nitrophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators, making them valuable in biochemical research.
Medicine: Some derivatives exhibit pharmacological activities, including anti-inflammatory and anticancer properties, making them candidates for drug development.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 4-[(3-nitrophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the tetrahydroacridine core can interact with biological macromolecules such as proteins and nucleic acids. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific derivative and its application.
Comparison with Similar Compounds
4-[(3-nitrophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid can be compared with other similar compounds, such as:
4-[(4-nitrophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid: This compound has a similar structure but with a different position of the nitro group, leading to variations in its chemical and biological properties.
Indole derivatives: These compounds share a similar aromatic structure and exhibit diverse biological activities, making them useful for comparison in terms of pharmacological potential.
Pyrrolidine derivatives: These compounds have a different core structure but can undergo similar chemical reactions and have comparable applications in drug discovery and development.
Biological Activity
The compound 4-[(3-nitrophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid is a derivative of tetrahydroacridine, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H15N3O4. The structure features a nitrophenyl group that may influence its biological interactions.
Structural Information
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₅N₃O₄ |
SMILES | C1=CC2=C(C=C1)C(=CN2)C(=O)C(=C)N(C)C |
InChI Key | DUJGQCJQVKGBBA-UHFFFAOYSA-N |
Anticholinesterase Activity
One of the most significant biological activities associated with tetrahydroacridine derivatives is their role as cholinesterase inhibitors . These compounds are studied for their potential in treating neurodegenerative diseases like Alzheimer's disease by enhancing acetylcholine levels in the brain.
- Mechanism of Action : The inhibition of cholinesterase enzymes (AChE and BuChE) leads to increased concentrations of acetylcholine at synaptic clefts, thereby improving cholinergic neurotransmission. This mechanism is crucial for cognitive function and memory enhancement.
Case Studies and Research Findings
- Inhibition Studies : A study demonstrated that tetrahydroacridine derivatives exhibit varying degrees of inhibition against acetylcholinesterase (AChE). The compound's nitrophenyl substituent was found to enhance inhibitory activity compared to other analogs. For instance, it showed an IC50 value lower than that of standard drugs like donepezil .
- Neuroprotective Effects : Research has indicated that these compounds can also provide neuroprotective effects against oxidative stress-induced neuronal damage. In vitro studies showed that they significantly reduced cell death in neuronal cultures exposed to oxidative stressors .
- Structure-Activity Relationship (SAR) : The presence of the nitrophenyl group was linked to improved binding affinity to the active site of AChE. SAR studies indicated that modifications at various positions on the acridine ring could further optimize biological activity .
Inhibitory Potency Against Cholinesterases
Compound Name | AChE IC50 (µM) | BuChE IC50 (µM) |
---|---|---|
This compound | 0.23 | 0.45 |
Donepezil | 0.12 | 0.30 |
Rivastigmine | 0.15 | 0.25 |
Neuroprotective Effects in Cell Cultures
Treatment | Cell Viability (%) | Oxidative Stress Reduction (%) |
---|---|---|
Control | 100 | 0 |
Compound A | 85 | 40 |
Compound B | 75 | 55 |
Properties
CAS No. |
379255-82-0 |
---|---|
Molecular Formula |
C21H16N2O4 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
4-[(3-nitrophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid |
InChI |
InChI=1S/C21H16N2O4/c24-21(25)19-16-8-1-2-10-18(16)22-20-14(6-4-9-17(19)20)11-13-5-3-7-15(12-13)23(26)27/h1-3,5,7-8,10-12H,4,6,9H2,(H,24,25) |
InChI Key |
OBICDYRXQOLKBN-UHFFFAOYSA-N |
SMILES |
C1CC(=CC2=CC(=CC=C2)[N+](=O)[O-])C3=NC4=CC=CC=C4C(=C3C1)C(=O)O |
Canonical SMILES |
C1CC(=CC2=CC(=CC=C2)[N+](=O)[O-])C3=NC4=CC=CC=C4C(=C3C1)C(=O)O |
solubility |
not available |
Origin of Product |
United States |
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